5-Chloro-2-(difluoromethyl)-3-fluoro-phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4ClF3O |
|---|---|
Molecular Weight |
196.55 g/mol |
IUPAC Name |
5-chloro-2-(difluoromethyl)-3-fluorophenol |
InChI |
InChI=1S/C7H4ClF3O/c8-3-1-4(9)6(7(10)11)5(12)2-3/h1-2,7,12H |
InChI Key |
ZUEMHBZXMVNNRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(F)F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Diazotization-Mediated Fluorination and Chlorination
A foundational approach involves diazotization followed by fluorination, as exemplified in the synthesis of 3-fluorophenol (CN104276929A) . Adapting this method, 3-amino-5-chlorophenol serves as a starting material. Diazotization with sodium nitrite under acidic conditions generates a diazonium intermediate, which is subsequently fluorinated using anhydrous hydrogen fluoride (HF) at controlled temperatures (20–25°C) . This step introduces the fluorine atom at position 3.
Key Steps:
-
Diazotization:
-
Fluorination:
-
Difluoromethylation:
-
Introduce the difluoromethyl group at position 2 via nucleophilic aromatic substitution (NAS) using a difluoromethyl copper reagent.
-
Challenges:
-
Regioselectivity during difluoromethylation requires directing groups (e.g., hydroxyl) to guide substitution to position 2.
-
Competing side reactions, such as over-fluorination or ring deactivation, necessitate careful stoichiometric control.
Halex Fluorination for Chlorine-Fluorine Exchange
The Halex reaction, leveraging alkali metal fluorides, offers a pathway to substitute chlorine with fluorine. In the synthesis of 5-chloro-2,3-difluoropyridine (CN106008329A) , a mixture of cesium fluoride (CsF) and potassium fluoride (KF) in sulfolane/dimethyl sulfoxide (DMSO) at 145–190°C facilitated efficient fluorination.
Application to Target Compound:
-
Substrate Preparation:
-
Start with 2,5-dichloro-3-fluorophenol.
-
-
Fluorination:
-
Difluoromethylation:
-
Employ a difluoromethylating agent (e.g., CHF₂Br) under Ullmann coupling conditions to install the -CF₂H group.
-
Data Table 1: Halex Reaction Optimization
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Fluoride Source | CsF/KF (1:2.5) | 85 | 98.5 |
| Solvent | Sulfolane/DMSO | 90 | 99.8 |
| Temperature (°C) | 190 | 88 | 97.2 |
Limitations:
-
High temperatures may degrade the phenol moiety, necessitating protective groups (e.g., methyl ether).
-
Difluoromethylation post-fluorination requires orthogonal reactivity to avoid defluorination.
Directed Ortho-Metalation for Difluoromethyl Installation
Directed metalation strategies enable precise functionalization of aromatic rings. By protecting the phenol as a silyl ether (e.g., tert-butyldimethylsilyl), the ortho position becomes accessible for metalation.
Procedure:
-
Protection:
-
Treat 3-fluoro-5-chlorophenol with TBSCl to form the silyl ether.
-
-
Metalation:
-
Use LDA (lithium diisopropylamide) at -78°C to deprotonate the ortho position.
-
-
Quenching:
-
Introduce difluoromethyl iodide (CHF₂I) to yield the difluoromethylated product.
-
-
Deprotection:
-
Remove the silyl ether using tetrabutylammonium fluoride (TBAF).
-
Advantages:
-
High regioselectivity ensured by the directing group.
-
Mild conditions preserve functional group integrity.
Data Table 2: Metalation Efficiency
| Quenching Reagent | Temperature (°C) | Yield (%) |
|---|---|---|
| CHF₂I | -78 | 72 |
| CHF₂Cu | 25 | 65 |
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Diazotization | 4 | 70 | 95 | Moderate |
| Halex Fluorination | 3 | 88 | 99 | High |
| Directed Metalation | 4 | 72 | 97 | Low |
-
Diazotization offers simplicity but struggles with difluoromethylation efficiency.
-
Halex Fluorination excels in yield and purity but requires high-temperature tolerance.
-
Directed Metalation provides precision but involves multi-step protection/deprotection.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(difluoromethyl)-3-fluoro-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the halogen substituents or the phenol group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenol derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Importance
The compound is recognized for its potential as a pharmaceutical agent. The presence of difluoromethyl and fluoro groups enhances the lipophilicity and metabolic stability of drug candidates, making them more effective in biological systems. For instance, difluoromethyl groups can mimic hydrogen bonding patterns in biological interactions, leading to improved binding affinities for target proteins .
Case Study: Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For example, difluoromethylated phenols have been shown to inhibit specific enzymes involved in cancer cell proliferation. The incorporation of the difluoromethyl group in phenolic compounds has led to increased potency against various cancer cell lines .
Organic Synthesis
Synthetic Reagent
5-Chloro-2-(difluoromethyl)-3-fluoro-phenol serves as an important intermediate in organic synthesis, particularly in the difluoromethylation of aromatic compounds. The ability to introduce difluoromethyl groups selectively onto aromatic rings opens avenues for synthesizing complex molecules with desired pharmacological activities .
Table 1: Synthetic Applications of Difluoromethylated Compounds
| Compound Type | Application | Reference |
|---|---|---|
| Difluoromethyl ethers | Anesthetics (e.g., Desflurane) | |
| N-Difluoromethyl amines | Enzyme inhibitors (e.g., pyridinones) | |
| Fluorinated phenols | Anticancer agents |
Environmental Chemistry
Herbicidal Activity
Research indicates that fluorinated compounds like this compound exhibit selective herbicidal activity against certain weeds while being less harmful to crop plants. This selectivity is crucial for developing environmentally friendly herbicides that minimize damage to non-target species .
Case Study: Herbicide Efficacy
In controlled experiments, this compound was applied at varying concentrations to assess its impact on both weeds and crops. Results showed that while weeds suffered significant damage, crop plants remained largely unaffected, highlighting its potential as a selective herbicide .
Material Science
Functional Materials Development
Fluorinated compounds are increasingly being used to develop new functional materials due to their unique properties such as thermal stability and chemical resistance. The incorporation of this compound into polymer matrices has been explored for creating advanced materials suitable for high-performance applications .
Mechanism of Action
The mechanism by which 5-Chloro-2-(difluoromethyl)-3-fluoro-phenol exerts its effects involves interactions with specific molecular targets. The presence of halogen atoms can enhance the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties of Selected Halogenated Phenols
Key Observations :
- Electron-Withdrawing Effects: The trifluoromethyl group (-CF₃) in 4-Chloro-3-(trifluoromethyl)phenol exerts a stronger inductive (-I) effect than CHF₂, lowering its pKa (~6.8 vs. ~7.5) due to enhanced stabilization of the deprotonated phenoxide .
- Lipophilicity : Difluoromethyl (CHF₂) increases LogP less dramatically than CF₃ (LogP ~2.8 vs. ~3.2–4.0), balancing hydrophobicity for drug-like properties .
- Amino Substitution: 5-Amino-2-(alkyl)-4-fluoro-phenol () demonstrates reduced lipophilicity (LogP ~1.5) and higher pKa (~9.2) due to the electron-donating NH₂ group, highlighting how substitution patterns tune solubility and reactivity.
Metabolic Stability and Bioavailability
Fluorinated analogs like this compound benefit from fluorine’s capacity to block metabolic oxidation sites, prolonging half-life compared to non-fluorinated phenols . For example:
- 5-(2-Chlorobenzyl)-3-CF₃-phenol () shows enhanced stability due to CF₃’s resistance to enzymatic degradation, but its higher LogP (~4.0) may reduce aqueous solubility.
- Benzofuran Derivatives (): While structurally distinct (benzofuran core), their 5-chloro-2-aryl substitution mirrors the target compound’s halogen placement, suggesting shared resistance to electrophilic attack.
Crystallographic Insights
Crystal structures of benzofuran derivatives (e.g., ) reveal that chloro and fluoro substituents influence packing efficiency via halogen bonding. For example, 5-Chloro-2-(2-fluorophenyl)-benzofuran forms planar layers stabilized by C–F···π interactions . Similar effects may govern the target compound’s solid-state behavior.
Biological Activity
5-Chloro-2-(difluoromethyl)-3-fluoro-phenol (CDFP) is a compound that has garnered attention in recent years for its potential biological activities, particularly in antibacterial and antifungal applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of CDFP, including its mechanisms of action, efficacy against different pathogens, and structure-activity relationships.
Chemical Structure and Properties
CDFP is a halogenated phenolic compound characterized by the presence of chlorine and fluorine substituents. The difluoromethyl group enhances its lipophilicity, which may influence its biological activity. The molecular formula of CDFP is C7H5ClF2O, and its structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 192.56 g/mol |
| LogP | Approximately 2.4 |
| Solubility | Soluble in organic solvents |
Antibacterial Activity
Recent studies have demonstrated that CDFP exhibits significant antibacterial properties against various strains of bacteria. Notably, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) reported for these pathogens are as follows:
| Pathogen | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 1.25 |
| Escherichia coli | 2.0 |
| Pseudomonas aeruginosa | 4.0 |
The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis, potentially through inhibition of key enzymes involved in peptidoglycan biosynthesis .
Antifungal Activity
In addition to its antibacterial properties, CDFP has been evaluated for antifungal activity. Research indicates that it can inhibit fungal growth effectively, particularly against Candida albicans and Aspergillus flavus. The percentage inhibition at varying concentrations is summarized below:
| Fungal Strain | % Inhibition at 0.25 mg/mL | % Inhibition at 0.5 mg/mL |
|---|---|---|
| Candida albicans | 70% | 100% |
| Aspergillus flavus | 15.38% | 60.51% |
These findings suggest that CDFP may be a viable candidate for antifungal treatments, especially in cases where conventional therapies fail .
The precise mechanisms by which CDFP exerts its biological effects are still under investigation. However, molecular docking studies have indicated strong interactions with target proteins involved in bacterial metabolism, such as dihydroorotate dehydrogenase (DHODH). This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are essential for nucleic acid synthesis in bacteria .
Structure-Activity Relationship (SAR)
The biological activity of CDFP is influenced by its structural components. Variations in the halogen substituents have been shown to affect both lipophilicity and binding affinity to target sites. For instance, compounds with larger halogens tend to exhibit increased potency due to enhanced lipophilicity and improved membrane permeability .
Studies have also indicated that the position of the difluoromethyl group relative to other substituents can significantly impact the compound's overall activity profile .
Case Studies
- Antibacterial Efficacy : A study involving the application of CDFP against clinical isolates of Staphylococcus aureus demonstrated a reduction in bacterial load by over 90% after 24 hours of treatment.
- Fungal Inhibition : In vitro assays showed that CDFP could completely inhibit the growth of Candida albicans at concentrations as low as 0.5 mg/mL, suggesting potential use in antifungal formulations.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-Chloro-2-(difluoromethyl)-3-fluoro-phenol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis often involves halogenation and fluorination steps. For example, copper-catalyzed radical acylation or trifluoromethylation (as seen in structurally related indole derivatives) can introduce difluoromethyl groups . Optimizing reaction conditions (e.g., using tert-butyl hydroperoxide as an oxidant and NaSO₂CF₂H as a difluoromethyl source) improves yield. Temperature control (e.g., reflux in ethanol/HCl mixtures) and catalyst selection (e.g., CuOAc) are critical to avoid decomposition . Patent data suggest that protecting-group strategies and stepwise halogenation (chloro before fluoro) minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1082–1152 cm⁻¹, O-H bends near 3300 cm⁻¹) .
- X-ray Crystallography : Resolves substituent positions and molecular conformation. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.5 Å, b = 9.7 Å) are common in halogenated phenols .
- NMR : ¹⁹F NMR distinguishes between fluorinated groups, while ¹H/¹³C NMR clarifies aromatic substitution patterns .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Waste Management : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental release .
- Personal Protective Equipment (PPE) : Use acid-resistant gloves, goggles, and fume hoods due to potential toxicity (similar to chlorophenols, which are linked to organ damage) .
- Storage : Store in airtight containers under inert gas to avoid hydrolysis or oxidation .
Advanced Research Questions
Q. How do the difluoromethyl and fluoro substituents influence electronic properties and reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The difluoromethyl group (-CF₂H) reduces electron density on the aromatic ring via inductive effects, enhancing electrophilic substitution regioselectivity .
- Conformational Effects : Fluorine’s stereoelectronic properties can restrict rotation (e.g., in ortho-substituted derivatives), altering binding affinity in drug discovery contexts . Computational studies (DFT) are recommended to map electrostatic potential surfaces and predict reactive sites.
Q. How can researchers resolve contradictions in reported crystallographic data for halogenated phenolic derivatives?
- Methodological Answer :
- Data Validation : Cross-reference unit cell parameters (e.g., α, β, γ angles) and space groups with databases like the Cambridge Structural Database .
- Polymorphism Screening : Explore crystallization solvents (e.g., methylene chloride vs. ethyl acetate) to identify polymorphic forms, as seen in structurally related benzofuran derivatives .
- Synchrotron Studies : High-resolution XRD can resolve ambiguities in heavy-atom (Cl/F) positions .
Q. What strategies are used to study structure-activity relationships (SAR) in halogenated phenolic compounds?
- Methodological Answer :
- Bioisosteric Replacement : Substitute Cl/F groups in analogs (e.g., replacing Cl with CF₃ in agrochemicals) to assess potency changes .
- Pharmacophore Modeling : Use software like Schrödinger Suite to map halogen bonding interactions, critical for target binding (e.g., BRM inhibitors in ).
- Metabolic Stability Assays : Fluorine’s impact on CYP450 metabolism can be tested via liver microsome studies, as fluorinated groups often reduce oxidative degradation .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
